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molecular formula C9H11NO3S B8688381 4-(2-Oxopropyl)benzene-1-sulfonamide CAS No. 89312-87-8

4-(2-Oxopropyl)benzene-1-sulfonamide

Cat. No. B8688381
M. Wt: 213.26 g/mol
InChI Key: LSECMASABNNRFU-UHFFFAOYSA-N
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Patent
US08017608B2

Procedure details

4-(2-Oxo-propyl)-benzenesulfonyl chloride (prepared as described in European patent specification EP 91749 A2) (0.087 g, 4.1 mmol) was treated with methylamine to give the title compound.
Quantity
0.087 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:14])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1.[CH3:15]N>>[CH3:15][NH:13][S:10]([C:7]1[CH:6]=[CH:5][C:4]([CH2:3][C:2](=[O:1])[CH3:14])=[CH:9][CH:8]=1)(=[O:11])=[O:12]

Inputs

Step One
Name
Quantity
0.087 g
Type
reactant
Smiles
O=C(CC1=CC=C(C=C1)S(=O)(=O)N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNS(=O)(=O)C1=CC=C(C=C1)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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